6-Chloro-1-isopropyl-1H-indole
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Overview
Description
6-Chloro-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a chlorine atom and an isopropyl group to the indole structure can potentially enhance its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isopropyl-1H-indole typically involves the chlorination of 1-isopropyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the indole ring using a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-isopropyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-isopropyl-1H-indole has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The chlorine atom and isopropyl group can enhance the compound’s binding affinity to biological receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-isopropyl-1H-indole
- 6-Bromo-1-isopropyl-1H-indole
- 6-Chloro-1-methyl-1H-indole
Uniqueness
6-Chloro-1-isopropyl-1H-indole is unique due to the specific positioning of the chlorine atom and the isopropyl group on the indole ring. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H12ClN |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
6-chloro-1-propan-2-ylindole |
InChI |
InChI=1S/C11H12ClN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3 |
InChI Key |
UQEWQAGCOWFXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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